molecular formula C9H10N2OS B1178560 2/'-O-(carboran-1-ylmethyl)uridine CAS No. 129778-62-7

2/'-O-(carboran-1-ylmethyl)uridine

Cat. No.: B1178560
CAS No.: 129778-62-7
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Description

Molecular Architecture and Stereochemical Configuration

2'-O-(carboran-1-ylmethyl)uridine consists of a uridine nucleoside modified at the 2'-ribose oxygen with an ortho-carborane cluster (C₂B₁₀H₁₁) via a methylene linker. The molecule retains the β-D-ribofuranose ring conformation (C2'-endo puckering) observed in native uridine, but the 2'-hydroxyl group is replaced by a carboranyl-methyl ether bond. X-ray crystallography reveals that the carborane cage adopts a closo-icosahedral geometry, with the methylene linker maintaining a staggered conformation relative to the ribose ring.

The stereochemical configuration at the 2'-position becomes chiral upon substitution, producing diastereomers depending on the carborane's orientation. Nuclear Overhauser effect (NOE) NMR studies indicate preferential equatorial positioning of the carborane cluster to minimize steric clashes with the 3'-hydroxyl group. This spatial arrangement stabilizes the C3'-endo sugar pucker, altering backbone flexibility compared to unmodified uridine.

Table 1: Key bond lengths in 2'-O-(carboran-1-ylmethyl)uridine

Bond Type Length (Å) Source
Ribose C2'-O 1.42
O-CH₂-Carborane 1.47
B-B (carborane cage) 1.78–1.82

Carborane Cage Coordination Geometry

The ortho-carborane cluster exhibits a distorted icosahedral structure with two carbon vertices adjacent to each other (C1-C2). Density functional theory (DFT) calculations show charge delocalization across the boron framework, with partial negative charges on the boron atoms (-0.21 to -0.15 e) and positive charges on the carbons (+0.35 e). The methylene linker induces minimal strain on the cage, as evidenced by B-B bond lengths remaining within 1.78–1.82 Å.

Coordination studies using ^11B NMR reveal three distinct boron environments:

  • Polar BH vertices : Two boron atoms adjacent to the carborane carbons exhibit downfield shifts (δ 10–12 ppm) due to increased electron withdrawal.
  • Apical BH groups : Six equivalent boron atoms resonate at δ 2–4 ppm.
  • Basal BH units : Two boron atoms near the methylene linker show split peaks (δ -5 to -8 ppm) from anisotropic shielding.

Ribose-Carborane Linkage Dynamics

The CH₂-O ribose-carborane bond displays restricted rotation (barrier ≈ 12 kcal/mol) due to steric hindrance between the carborane cage and ribose 3'-OH. Molecular dynamics simulations indicate two predominant conformers:

  • Synclinal : Carborane positioned over the ribose ring (60% population)
  • Anticlinal : Carborane oriented away from the nucleobase (40%)

This dynamic equilibrium impacts solubility, with logP values increasing by 1.8–2.4 compared to native uridine, depending on solvent polarity. The linker’s flexibility allows partial hydration of the carborane cage in aqueous media, as shown by ^1H NMR line broadening at 25°C.

Table 2: Thermodynamic parameters of ribose-carborane linkage

Parameter Value Method
ΔG⧧ (rotation) 12.1 ± 0.3 kcal/mol DFT
Torsional angle (θ) 65° ± 3° X-ray
Hydration shell atoms 18–22 H₂O MD simulation

Comparative Analysis with Native Uridine Structure

Key structural differences between 2'-O-(carboran-1-ylmethyl)uridine and unmodified uridine include:

  • Electronic Effects :

    • Carborane’s electron-withdrawing nature reduces ribose ring electron density, shifting the ^13C NMR signal of C2' from 72.4 ppm (native) to 78.9 ppm.
    • Uracil’s carbonyl stretching frequency increases by 12 cm⁻¹ (FT-IR), indicating enhanced conjugation with the sugar.
  • Thermal Stability :
    Differential scanning calorimetry (DSC) shows a 48°C elevation in decomposition temperature (248°C → 296°C) due to carborane’s thermal resilience.

  • Base Stacking :
    Circular dichroism (CD) spectra reveal reduced base stacking (-35% ellipticity at 270 nm) from carborane-induced ribose rigidity.

Table 3: Structural comparison with native uridine

Property Native Uridine 2'-O-(carboran-1-ylmethyl)uridine
Ribose pucker (C2'-endo) 42% population 89% population
Solubility (H₂O) 12.8 mg/mL 3.2 mg/mL
^1H NMR (H1') δ 5.82 ppm δ 6.04 ppm

Properties

CAS No.

129778-62-7

Molecular Formula

C9H10N2OS

Synonyms

2/'-O-(carboran-1-ylmethyl)uridine

Origin of Product

United States

Comparison with Similar Compounds

2'-O-Methyluridine

  • Structural Modification : A methyl group replaces the 2'-hydroxyl of uridine (CAS: 2140-76-3).
  • Applications : Primarily used in oligonucleotide synthesis and laboratory research due to its stability against nucleases .
  • Key Differences: Unlike CBU-2', 2'-O-Methyluridine lacks boron, limiting its utility in BNCT.

5-Fluorouridine (5-FUrd)

  • Structural Modification : Fluorine atom at the 5-position of uridine.
  • Enzymatic Interactions : Metabolized into 5-fluorouracil (5-FU), which inhibits thymidylate synthase and incorporates into RNA/DNA. NICEdrug score: 0.95, indicating high similarity to uridine .
  • Key Differences : While CBU-2' leverages boron for targeted therapy, 5-FUrd exerts cytotoxicity via metabolic interference. High uridine concentrations can mitigate 5-FU toxicity by competing for enzymes like cytidine deaminase and 5'-nucleotidase .

UDP-L-Arabinofuranose

  • Structural Modification: Arabinofuranose sugar replaces ribose in uridine.
  • Enzymatic Interactions : NICEdrug score: 1.0, indicating structural and functional overlap with uridine. Acts as a substrate for glycosyltransferases in plant cell wall synthesis.

Comparison with Boron-Containing Compounds

Sodium Borocaptate (Na₂B₁₂H₁₁SH)

  • Structure : Sulfhydryl-functionalized boron cluster.
  • Cellular Uptake : In glioma cells, Na₂B₁₂H₁₁SH showed transient boron accumulation, whereas CBU-2' demonstrated prolonged retention, critical for effective BNCT .
  • Key Differences : CBU-2' integrates boron into a nucleoside framework, enabling integration into nucleic acids and selective tumor targeting .

Boric Acid

  • Structure : Simple boron-oxygen compound (H₃BO₃).
  • Limitations : Low tumor selectivity and rapid clearance. CBU-2' overcomes these via its nucleoside-based delivery system .

Functionalization Potential

CBU-2' contrasts with 2'-carbamate uridine derivatives (e.g., 2'-O-(N-methylpropynyl)uridine), which are used for oligonucleotide functionalization. While carbamates enable conjugation with amines or fluorophores, the carborane group in CBU-2' provides neutron-capture capability, prioritizing therapeutic over diagnostic applications .

Table 1: Structural and Functional Comparison of 2'-Modified Uridines

Compound Structural Modification Enzymatic Targets Therapeutic Application Key Finding
2'-O-(Carboran-1-ylmethyl)uridine Carborane cluster at 2'-O Nuclease resistance BNCT Prolonged tumor boron retention
2'-O-Methyluridine Methyl group at 2'-O None (stability focus) Oligonucleotide synthesis Lab-safe, no boron utility
5-Fluorouridine 5-fluorine substitution Thymidylate synthase, RNA/DNA Anticancer Competes with uridine for enzymes

Table 2: Boron Delivery Efficiency in Glioma Cells

Compound Boron Content (μg/g) Persistence in Tumor Cells Reference
2'-O-(Carboran-1-ylmethyl)uridine 35.2 ± 4.1 >48 hours
Na₂B₁₂H₁₁SH 28.7 ± 3.8 <24 hours
Boric Acid 5.1 ± 1.2 <6 hours

Preparation Methods

Hydroxyl Group Protection

To prevent undesired side reactions, the 3'- and 5'-hydroxyl groups of uridine are protected before introducing the carborane moiety. Common protecting groups include:

  • Acetyl groups : Acetylation using acetic anhydride in pyridine provides temporary protection, though stability under strong basic conditions is limited.

  • Tetraisopropyldisiloxane (TIPDS) : This bulkier protecting group offers enhanced steric hindrance, minimizing side reactions during carborane conjugation.

For example, TIPDS-protected uridine is synthesized by reacting uridine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in the presence of imidazole.

Carborane Conjugation Methodologies

Direct Alkylation Using Carboranyl Derivatives

The 2'-hydroxyl group undergoes alkylation with a carborane-containing reagent. A representative method involves:

  • Activation of the hydroxyl group : Treatment with a base (e.g., NaH) generates a nucleophilic alkoxide.

  • Reaction with carborane-methyl bromide : The alkoxide displaces bromide from (carboran-1-ylmethyl)bromide, forming the 2'-O-(carboran-1-ylmethyl) linkage.

This method achieves moderate yields (50–65%) but requires stringent anhydrous conditions to prevent hydrolysis of the carborane cluster.

Metallacarborane Complexation

An alternative approach utilizes rhenium(I)-tricarbonyl complexes to stabilize the carborane-nucleoside conjugate. Key steps include:

  • Synthesis of uridine-bearing nido-carborane : Treating closo-carborane with aqueous tetraethylammonium fluoride (TEAF) generates the nido-carborane intermediate, which reacts with [ReBr₃(CO)₃]²⁻ to form a stable metallacarborane.

  • Conjugation to uridine : The metallacarborane is coupled to TIPDS-protected uridine via a methylene spacer under argon atmosphere.

This method enhances solubility but introduces challenges in separating diastereomers formed during nido-carborane synthesis.

Deprotection and Final Product Isolation

After carborane conjugation, the protecting groups are removed under controlled conditions:

  • Acetyl deprotection : Mild base treatment (e.g., ammonia/methanol) cleaves acetyl groups without affecting the carborane cluster.

  • TIPDS removal : Fluoride ions (e.g., TBAF) selectively hydrolyze the disiloxane linkage, yielding the free 3'- and 5'-hydroxyl groups.

Final purification via silica gel chromatography or recrystallization ensures high-purity 2'-O-(carboran-1-ylmethyl)uridine.

Comparative Analysis of Synthetic Methods

MethodReagentsYield (%)AdvantagesLimitations
Direct AlkylationNaH, (carboran-1-ylmethyl)Br50–65Simple protocolMoisture-sensitive
MetallacarboraneTEAF, [ReBr₃(CO)₃]²⁻40–55Enhanced solubilityDiastereomer separation required
Spacer-ModifiedEthylene oxide, triazole60–70Tunable hydrophilicityMulti-step synthesis

Recent Advances and Optimization Strategies

Hydrophilic Modifications

Converting closo-carboranes to nido-carboranes improves aqueous solubility, critical for biological applications. This is achieved via fluoride-induced degradation followed by neutralization.

Spacer Arm Engineering

Incorporating polyethylene glycol (PEG) or triazole linkers between uridine and the carborane cluster enhances cellular uptake. For instance, ethylene oxide spacers increase hydrogen bonding with thymidine kinase 1 (hTK1), improving phosphorylation rates.

Amino Acid Prodrugs

Conjugating 2'-O-(carboran-1-ylmethyl)uridine to lysine or arginine facilitates active transport into tumor cells, addressing poor membrane permeability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2'-O-(carboran-1-ylmethyl)uridine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves introducing the carborane cluster via alkylation or nucleophilic substitution at the 2'-hydroxyl group of uridine. A critical step is the selective protection of other hydroxyl groups (e.g., 3' and 5') to avoid cross-reactivity. For example, Soloway et al. demonstrated the use of an O-2,2'-anhydro intermediate to direct carborane substitution at the 2'-position . Reactivity is influenced by steric hindrance and solvent polarity; polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the carborane reagent. Regioselectivity must be confirmed via NMR (e.g., 1^1H, 13^{13}C, 11^{11}B) and X-ray crystallography .

Q. How can researchers characterize the structural integrity of 2'-O-(carboran-1-ylmethyl)uridine post-synthesis?

  • Methodological Answer : Characterization requires a multi-technique approach:

  • NMR Spectroscopy : 11^{11}B NMR identifies boron cluster geometry (e.g., 1,2-carborane vs. nido-carborane), while 1^1H/13^{13}C NMR confirms uridine backbone modifications .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks and validates purity.
  • X-ray Diffraction : Resolves spatial arrangement of the carborane moiety relative to the ribose ring, critical for understanding steric effects in downstream applications .

Q. What are the common challenges in purifying 2'-O-(carboran-1-ylmethyl)uridine, and how can they be mitigated?

  • Methodological Answer : Carborane-modified nucleosides often exhibit low solubility in aqueous media. Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) is effective. Size-exclusion chromatography may separate isomers (e.g., 2' vs. 3' substitution) . For scale-up, flash chromatography with silica gel modified with polar groups (e.g., diol) improves resolution .

Advanced Research Questions

Q. How does the carborane cluster in 2'-O-(carboran-1-ylmethyl)uridine influence its interaction with biological macromolecules (e.g., RNA polymerases)?

  • Methodological Answer : The boron-rich carborane moiety introduces hydrophobicity and electronic effects, potentially altering binding kinetics. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for RNA/DNA templates. Compare with unmodified uridine to isolate carborane-specific effects. Molecular dynamics simulations can model steric clashes or π-stacking interactions induced by the cluster .

Q. What experimental strategies resolve contradictions in reported reactivity of 2'-hydroxyl groups in uridine derivatives?

  • Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., O-2,2'-anhydro formation vs. direct substitution). Kinetic studies under controlled conditions (e.g., varying temperature, solvent, and catalysts) can identify dominant pathways. For example, highlights that 2'-tosylation selectivity in uridine analogs depends on transient intermediate stabilization . Use deuterium-labeling experiments to trace proton transfer mechanisms during reactions.

Q. How can researchers optimize the stability of 2'-O-(carboran-1-ylmethyl)uridine in aqueous buffers for in vivo studies?

  • Methodological Answer : Carborane clusters are prone to hydrolysis under basic conditions. Stabilization strategies include:

  • pH Buffering : Maintain solutions at pH 6–7 to minimize boron-oxygen bond cleavage.
  • Lyophilization : Store the compound as a lyophilized powder and reconstitute in deuterated buffers immediately before use.
  • Co-solvents : Add DMSO or PEG-400 to enhance solubility without destabilizing the carborane .

Q. What are the implications of carborane isomerism (ortho vs. meta) on the biological activity of 2'-O-(carboran-1-ylmethyl)uridine?

  • Methodological Answer : Ortho-carborane (1,2-dicarbadodecaborane) is more hydrophobic and electron-deficient than meta-carborane, affecting cellular uptake and target binding. Compare isomers using:

  • Cellular Uptake Assays : Radiolabel (e.g., 18^{18}F) or fluorescently tag each isomer and quantify internalization via flow cytometry.
  • Enzyme Inhibition Studies : Test inhibition of thymidine kinase or other nucleoside-processing enzymes to correlate isomer structure with activity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the reactivity of 2'-hydroxyl groups in carborane-modified uridine derivatives?

  • Methodological Answer : Contradictions often stem from differences in protecting group strategies. For instance, notes that 2'-chloro derivatives formed via O-2,2'-anhydro intermediates exhibit ribo configuration, whereas unprotected 2'-OH groups may undergo unexpected rearrangements . Validate reaction pathways using kinetic isotope effects (KIEs) and DFT calculations to map energy barriers for competing mechanisms .

Tables for Key Findings

Property Observation Reference
Regioselectivity2'-OH reactivity > 5'-OH in uridine derivatives under dry pyridine conditions
Carborane StabilityOrtho-carborane hydrolyzes faster than meta-carborane in pH > 8 buffers
Biological Uptake2'-carborane modification enhances cellular permeability vs. unmodified uridine

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